(2,6-Dimethoxypyrimidin-4-yl)methanamine
Description
(2,6-Dimethoxypyrimidin-4-yl)methanamine is a pyrimidine derivative characterized by a six-membered aromatic ring with two methoxy (-OCH₃) groups at the 2- and 6-positions and a methanamine (-CH₂NH₂) substituent at the 4-position. This compound’s structure confers unique physicochemical properties, such as moderate polarity due to the electron-donating methoxy groups and basicity from the primary amine.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2,6-dimethoxypyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C7H11N3O2/c1-11-6-3-5(4-8)9-7(10-6)12-2/h3H,4,8H2,1-2H3 |
InChI Key |
QFOXVFZKMHLUCW-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)CN)OC |
Canonical SMILES |
COC1=NC(=NC(=C1)CN)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences:
Methoxy Group Substitution: The target compound has two methoxy groups (2- and 6-positions), whereas its closest analog (CAS 2044706-05-8) has only one methoxy group. The dihydrochloride salt (CAS 56621-89-7) introduces ionic character, significantly improving water solubility compared to the free base form .
Amine vs. Methyl Substitution :
- Compounds like 2-Methoxy-4,6-dimethylpyrimidine (CAS 944901-04-6) replace the methanamine group with methyl groups, reducing basicity and altering reactivity. This substitution likely diminishes interactions with biological targets requiring amine-mediated binding .
Research Findings and Implications
Physicochemical Properties:
- Solubility : The dihydrochloride salt (CAS 56621-89-7) demonstrates superior aqueous solubility due to ionic interactions, whereas the target compound’s free base may exhibit better lipid membrane permeability.
- Basicity : The primary amine in this compound provides a pKa ~9–10, enabling protonation under physiological conditions, a feature absent in methyl-substituted analogs like CAS 944901-04-6 .
Preparation Methods
Pyrimidine Ring Construction via Cyanoacetate-Urea Condensation
A foundational method for synthesizing 4-amino-substituted pyrimidines involves cyclization reactions between cyanoacetate derivatives and urea. As demonstrated in the preparation of 4-amino-2,6-dimethoxypyrimidine, methyl or ethyl cyanoacetate reacts with urea under alkaline conditions to form 4-amino-2,6(1H,3H)-pyrimidinedione. Subsequent methylation with dimethyl sulfate or dimethyl carbonate introduces methoxy groups at the 2- and 6-positions.
To adapt this route for (2,6-dimethoxypyrimidin-4-yl)methanamine, the 4-amino group could serve as a precursor for further functionalization. For instance, reductive alkylation of the amino group with formaldehyde under catalytic hydrogenation conditions might yield the desired methanamine substituent. However, this approach risks over-alkylation or side reactions, necessitating precise stoichiometric control.
Intermediate Modification via Chlorination and Cyanidation
An alternative pathway begins with 2,6-dimethoxy-4-chloropyrimidine, a compound accessible through chlorination of 4-hydroxy-2,6-dimethoxypyrimidine using phosphorus oxychloride (POCl₃). Substitution of the 4-chloro group with a cyanide nucleophile (e.g., NaCN or CuCN) would yield 4-cyano-2,6-dimethoxypyrimidine. Subsequent reduction of the nitrile to a primary amine—via catalytic hydrogenation (H₂/Pd) or lithium aluminum hydride (LiAlH₄)—would produce the target compound.
Key Challenges :
- Cyanide substitution requires anhydrous conditions and elevated temperatures.
- Nitrile reduction must avoid over-reduction to a methyl group.
Nucleophilic Substitution Strategies
Alkylation of Pyrimidine Methyl Groups
If 2,6-dimethoxy-4-methylpyrimidine is accessible, bromination of the methyl group (e.g., using N-bromosuccinimide under radical initiation) generates 4-bromomethyl-2,6-dimethoxypyrimidine. Subsequent amination with ammonia or ammonium hydroxide replaces bromine with an amine group.
Reaction Conditions :
- Bromination: NBS, AIBN, CCl₄, reflux (80°C, 6–8 h).
- Amination: NH₃/MeOH, 60°C, 12 h.
Amination via Mannich Reaction
Application of Mannich Reaction to Pyrimidine Systems
The Mannich reaction, used to introduce aminomethyl groups into aromatic systems, could be adapted for pyrimidines. For instance, if 2,6-dimethoxypyrimidin-4-ol is available, condensation with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions would yield a tertiary aminomethyl derivative. Subsequent hydrolysis of the tertiary amine to a primary amine (via Hofmann degradation) could yield the target compound.
Limitations :
- Pyrimidine rings lack strong electron-donating groups to activate positions for electrophilic substitution.
- Hydrolysis conditions (e.g., strong base, high heat) may degrade the pyrimidine ring.
Reductive Amination Pathways
Ketone Intermediate Synthesis and Reduction
Starting from 4-acetyl-2,6-dimethoxypyrimidine, reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) would introduce the methanamine group. The ketone precursor could be synthesized via Friedel-Crafts acylation, though pyrimidine’s electron-deficient nature makes this challenging.
Alternative Route :
- Oxidize 4-methyl-2,6-dimethoxypyrimidine to 4-carboxylic acid using KMnO₄/H₂SO₄.
- Convert acid to amide via mixed anhydride (ClCO₂Et, NH₃).
- Reduce amide to amine using LiAlH₄.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2,6-Dimethoxypyrimidin-4-yl)methanamine derivatives, and how can yields be improved?
- Methodological Answer : Derivatives can be synthesized via nucleophilic substitution or coupling reactions. For example, 4-chloro-2,6-dimethoxypyrimidine serves as a key precursor, reacting with amines under palladium catalysis (e.g., Pd(OAc)₂ and XPhos ligand) in ethanol with Na₂CO₃ as a base . Thiophosgenation of sulfadimethoxine derivatives in dioxane under reflux conditions is another route, yielding thiourea-linked analogs for biological studies . Optimize yields by controlling stoichiometry, catalyst loading, and reaction time.
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
